

# Application Notes: Reductive Amination Protocols for Modifying Diazabicyclononanes

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## Compound of Interest

**Compound Name:** *Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate*

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These application notes provide detailed protocols for the N-functionalization of diazabicyclononane scaffolds using reductive amination. This common and versatile reaction is a cornerstone for generating libraries of substituted bicyclic amines, which are valuable frameworks in drug discovery.[1][2] The protocols focus on the use of sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ), a mild and selective reducing agent well-suited for this transformation.[3][4]

## Introduction to Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting a carbonyl compound (an aldehyde or ketone) with an amine. The reaction proceeds in two stages:

- **Imine/Iminium Ion Formation:** The amine and carbonyl compound condense to form an imine (or an iminium ion under acidic conditions).
- **Reduction:** A reducing agent, present in the reaction mixture, selectively reduces the imine/iminium ion to the corresponding amine.[5]

This one-pot procedure is highly efficient and avoids the overalkylation often encountered with direct alkylation of amines using alkyl halides.[1] Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$  or STAB) is an ideal reagent because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[4] This selectivity allows the reaction to be performed in a single step with high yields.[3][4]

## General Reaction Scheme

The general transformation for the mono-N-alkylation of a diazabicyclononane is depicted below:

## Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a reductive amination experiment.



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Caption: Standard workflow for reductive amination using  $\text{NaBH}(\text{OAc})_3$ .

## Protocol 1: Mono-N-Alkylation of a Diazabicyclononane using an Aldehyde

This protocol details a general procedure for the reaction of a diazabicyclononane with an aldehyde using sodium triacetoxyborohydride.

Materials:

- Diazabicyclononane starting material (1.0 equiv)
- Aldehyde (1.1 equiv)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 equiv)

- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[4][6]
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware, magnetic stirrer, and ice bath

#### Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diazabicyclononane (1.0 equiv) and the selected aldehyde (1.1 equiv).
- Dissolve the starting materials in anhydrous DCE or DCM (to a concentration of approx. 0.1 M with respect to the amine).
- Stir the solution for 10-15 minutes at room temperature to allow for initial mixing.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in portions over 10-15 minutes. Note: The addition may cause some gas evolution.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
- Once the reaction is complete, carefully quench by slowly adding saturated aqueous  $\text{NaHCO}_3$  solution.[7] Stir vigorously for 15-20 minutes until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.[7]

- Purify the resulting crude product by silica gel column chromatography to yield the desired N-substituted diazabicyclononane.

## Data Presentation: Example Reactions

The following table summarizes representative yields for the reductive amination of various amines with aldehydes, demonstrating the general applicability and efficiency of the protocol. While specific data for diazabicyclononanes can vary, these examples illustrate typical outcomes.

Amine Substrate	Aldehyde/Ketone	Reducing Agent	Solvent	Yield (%)
Piperidine	Benzaldehyde	NaBH(OAc) <sub>3</sub>	DCE	96%
Pyrrolidine	Cyclohexanone	NaBH(OAc) <sub>3</sub>	THF	95%
Aniline	Heptanal	NaBH(OAc) <sub>3</sub>	DCE	88%
Dimethylamine HCl	m-Anisaldehyde	NaBH(OAc) <sub>3</sub>	THF	77% <sup>[7]</sup>
Benzylamine	Acetone	NaBH <sub>3</sub> CN	MeOH	~85-90%

Data adapted from generalized reductive amination results to show representative yields.<sup>[3]</sup>

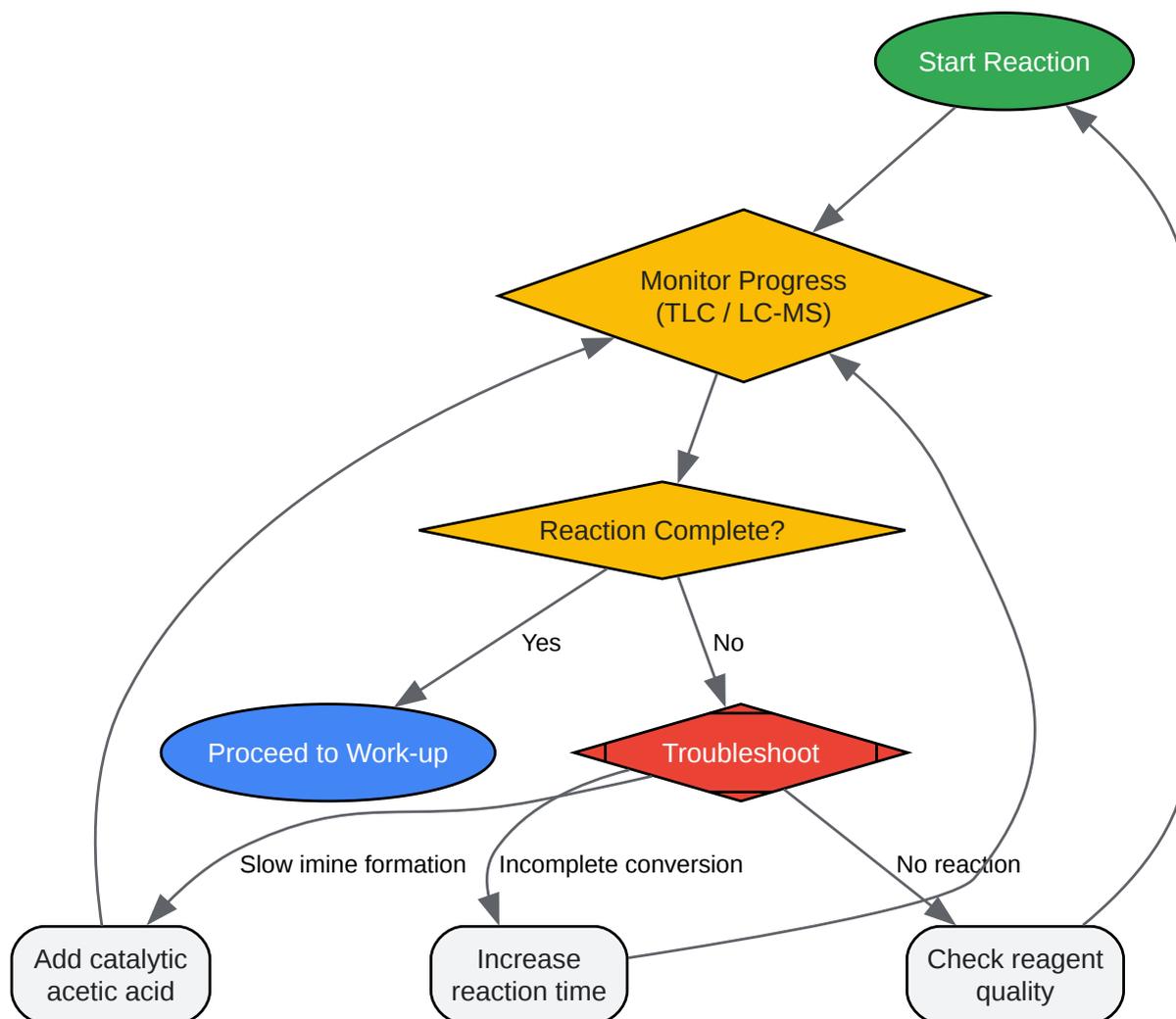
## Troubleshooting and Key Considerations

- **Reagent Quality:** Sodium triacetoxyborohydride is moisture-sensitive.<sup>[6]</sup> Use a freshly opened bottle or ensure the reagent has been stored properly in a desiccator.
- **Solvent Choice:** DCE is a preferred solvent, but THF and DCM are also effective.<sup>[4][6]</sup> Protic solvents like methanol are generally not recommended with NaBH(OAc)<sub>3</sub>.<sup>[6]</sup>
- **Reaction Rate:** The formation of the iminium ion can be slow. For less reactive ketones or hindered amines, adding a catalytic amount of acetic acid (0.1-0.2 equiv) can accelerate the reaction.<sup>[3][8]</sup>

- Side Reactions: The primary side reaction is the reduction of the aldehyde by the borohydride reagent. This is minimized by the use of  $\text{NaBH}(\text{OAc})_3$ , which reduces iminium ions much faster than it reduces aldehydes.[4]
- Work-up: Ensure the reaction is fully quenched with a basic solution (like  $\text{NaHCO}_3$ ) to neutralize any remaining acid and decompose the borohydride reagent.

## Logical Relationship Diagram

This diagram outlines the decision-making process for optimizing a reductive amination reaction.



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Caption: Decision tree for reductive amination optimization.

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